molecular formula C18H22N2O4 B5186514 2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone

2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone

Cat. No. B5186514
M. Wt: 330.4 g/mol
InChI Key: LGIMNUYWIJRUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone, also known as CNB-001, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. CNB-001 belongs to a class of compounds called chromones, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone is not fully understood, but it is believed to act through multiple pathways. 2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone has been shown to activate the Nrf2-ARE pathway, which is a key regulator of cellular defense against oxidative stress. It also modulates the levels of pro-inflammatory cytokines and inhibits the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
Biochemical and Physiological Effects
2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and neuronal damage in animal models of neurodegenerative diseases. 2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone has also been shown to improve cognitive function and memory in these models. In addition, it has been shown to have a protective effect on the cardiovascular system, by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone is its relatively low toxicity, which makes it a potential candidate for drug development. However, one of the limitations of 2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical trials in humans, which makes it difficult to assess its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Another direction is the investigation of its potential use in other disease models, such as cancer and cardiovascular disease. Further studies are also needed to assess its safety and efficacy in humans, which could lead to the development of new therapeutics for neurodegenerative diseases.

Synthesis Methods

2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone can be synthesized using a multi-step synthetic route, starting from commercially available starting materials. The synthesis involves the condensation of 6-nitrocoumarin with piperidine, followed by the reaction with 2-methyl-1,3-propanedione. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone has been extensively studied for its potential therapeutic properties in various disease models. It has been shown to possess neuroprotective, anti-inflammatory, and anti-oxidant properties. 2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone has been tested in animal models of Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke, and has shown promising results in improving cognitive function and reducing neuronal damage.

properties

IUPAC Name

2-methyl-1-(6-nitro-2-piperidin-1-yl-2H-chromen-3-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-12(2)17(21)15-11-13-10-14(20(22)23)6-7-16(13)24-18(15)19-8-4-3-5-9-19/h6-7,10-12,18H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIMNUYWIJRUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-(6-nitro-2-piperidin-1-yl-2H-chromen-3-yl)propan-1-one

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